Cas no 360-11-2 (Benzene,1,1'-(difluoromethylene)bis-)

360-11-2 structure
Product name:Benzene,1,1'-(difluoromethylene)bis-
Benzene,1,1'-(difluoromethylene)bis- Chemical and Physical Properties
Names and Identifiers
-
- Benzene,1,1'-(difluoromethylene)bis-
- [difluoro(phenyl)methyl]benzene
- ALPHA,ALPHA-DIFLUORODIPHENYLMETHANE
- Difluorodiphenylmethane
- (difluorophenylmethyl)benzene
- 1,2-bis(phenyl)difluoromethane
- diphenyl difluoromethane
- PC0685
- AKOS025117100
- FT-0624921
- A823092
- Difluoro diphenyl methane
- 360-11-2
- SCHEMBL1108511
- LVTDRHCAWKTYCQ-UHFFFAOYSA-N
- Benzene, 1,1'-(difluoromethylene)bis-
- CS-0069391
- DTXSID10189557
- MFCD03788490
-
- Inchi: InChI=1S/C13H10F2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
- InChI Key: LVTDRHCAWKTYCQ-UHFFFAOYSA-N
- SMILES: FC(F)(C1C=CC=CC=1)C1C=CC=CC=1
Computed Properties
- Exact Mass: 204.07500
- Monoisotopic Mass: 204.075
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 0A^2
Experimental Properties
- Density: 1.13
- Boiling Point: 268 °C at 760 mmHg
- Flash Point: 95.8 °C
- Refractive Index: 1.526
- PSA: 0.00000
- LogP: 3.82670
Benzene,1,1'-(difluoromethylene)bis- Security Information
- Hazard Statement: Irritant
-
Hazardous Material Identification:
Benzene,1,1'-(difluoromethylene)bis- Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
Benzene,1,1'-(difluoromethylene)bis- Related Literature
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Anindita Chakraborty,Lingampalli Srinivasa Rao,Arun Kumar Manna,Swapan K. Pati,Joan Ribas,Tapas Kumar Maji Dalton Trans. 2013 42 10707
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2. Ultrathin mesoporous NiCo2O4 nanosheets as an efficient and reusable catalyst for benzylic oxidationJingjing Wang,Shuang Fan,Yi Luan,Jia Tang,Zhaokui Jin,Mu Yang,Yunfeng Lu RSC Adv. 2015 5 2405
-
Rui Liu,Naveen Dandu,Yuhao Li,Svetlana Kilina,Wenfang Sun Dalton Trans. 2013 42 4398
-
Jun Terao,Misaki Nakamura,Nobuaki Kambe Chem. Commun. 2009 6011
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Anila Kethe,Adam F. Tracy,Douglas A. Klumpp Org. Biomol. Chem. 2011 9 4545
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6. Absorption spectra in relation to the chemical reactivity of some halogeno-aromatic compoundsF. Smith,Lilian M. Turton J. Chem. Soc. 1955 1350
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7. Electrophilic attack on a series of dinuclear diphosphazane-bridged derivatives of iron by halogens. X-Ray crystal structures of [Fe2I(CO)5{μ-(MeO)2PN(Et)P(OMe)2}2]PF and [Fe2(μ-Br)(CO)4{μ-(PhO)2PN(Et)-P(OPh)2}2]PF6John S. Field,Raymond J. Haines,Clifford N. Sampson J. Chem. Soc. Dalton Trans. 1987 1933
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8. 110. Homolytic aromatic substitution. Part XXI. The arylation of benzotrihalidesD. H. Hey,F. C. Saunders,Gareth H. Williams J. Chem. Soc. 1961 554
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9. Ultrathin mesoporous NiCo2O4 nanosheets as an efficient and reusable catalyst for benzylic oxidationJingjing Wang,Shuang Fan,Yi Luan,Jia Tang,Zhaokui Jin,Mu Yang,Yunfeng Lu RSC Adv. 2015 5 2405
-
10. CXXX.—The mechanism of, and constitutional factors controlling, the hydrolysis of carboxylic esters. Part II. Hydrolytic stability maxima of some glyceric estersConstance Mary Groocock,Christopher Kelk Ingold,Arthur Jackson J. Chem. Soc. 1930 1039
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